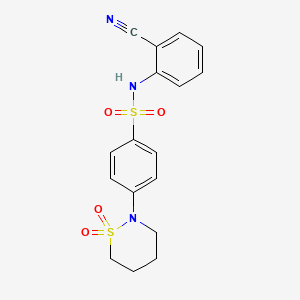

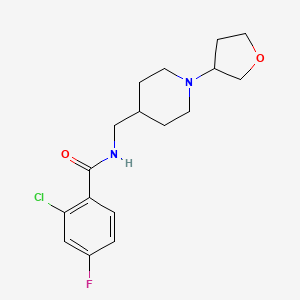

![molecular formula C14H20F3N3O2 B2700336 Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate CAS No. 2490418-61-4](/img/structure/B2700336.png)

Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as tert-butyl [5- (trifluoromethyl)-2-pyridinyl]methylcarbamate , is a solid substance . It has a molecular weight of 276.26 . The IUPAC name is tert-butyl [5- (trifluoromethyl)-2-pyridinyl]methylcarbamate .

Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step . Zirconium (IV)-catalyzed exchange processes of dialkyl carbonates and carbamates in the presence of amines gave carbamates and ureas .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) .Chemical Reactions Analysis

The compound can participate in various reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 328.1±42.0 °C at 760 mmHg . The compound has a molar refractivity of 62.7±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor .Aplicaciones Científicas De Investigación

Antibacterial Properties

“Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate” has shown promise as an antibacterial agent. Its structural modifications from FK518 (a fifth-generation cephalosporin antibiotic) have led to strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa . Researchers are investigating its potential as a novel antibiotic to combat bacterial infections.

Drug Development

The compound serves as an intermediate in the synthesis of ceftolozane, a new intravenous cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and is particularly effective against Pseudomonas aeruginosa . Scientists are exploring further modifications to enhance its pharmacological properties and optimize its therapeutic use.

Chemical Biology

Researchers are studying the interactions of “Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate” with biological macromolecules. Understanding its binding affinity to specific protein targets can provide insights into its mechanism of action and potential applications in drug discovery .

Medicinal Chemistry

The compound’s unique structure makes it an interesting target for medicinal chemistry studies. Scientists are exploring synthetic routes, optimizing reaction conditions, and evaluating its stability. These efforts aim to improve its yield, purity, and scalability for large-scale production .

Antifungal Activity

While primarily investigated for antibacterial properties, “Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate” has also demonstrated antifungal effects. Molecular docking studies have explored its potential interactions with fungal targets, providing valuable data for antifungal drug development .

Synthetic Methodology

The compound’s synthesis involves several steps, including nitrosation, reduction, esterification, amino group protection, and condensation. Researchers continue to refine these synthetic routes, seeking more efficient and sustainable methods .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)18-7-9-5-4-6-20-8-10(14(15,16)17)19-11(9)20/h8-9H,4-7H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBJIZWSLYMCOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN2C1=NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

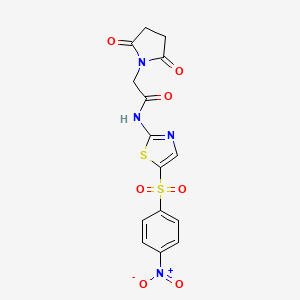

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2700255.png)

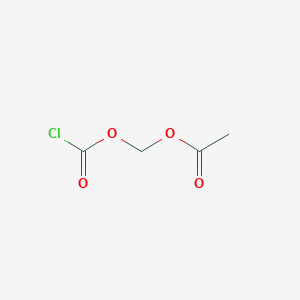

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2700257.png)

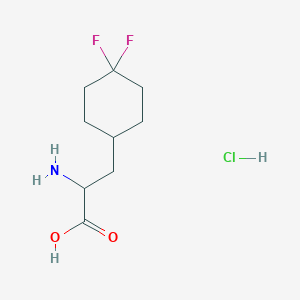

![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine](/img/structure/B2700261.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride](/img/structure/B2700264.png)

![N-[4-[Acetyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2700270.png)

![1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2700271.png)

![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)